molecular formula C15H12Cl3NO2S B2457300 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034416-86-7

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2457300
CAS No.: 2034416-86-7
M. Wt: 376.68
InChI Key: XKUBBWNYFATTHT-UHFFFAOYSA-N
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Description

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound with multiple chloro and heterocyclic groups. Its structure suggests significant chemical activity and potential for various applications in chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Synthesis starts with the cyclization of chlorothiophene with a chloropyridine derivative under acidic conditions. The intermediate product is then reacted with 2,4-dichlorophenol in a nucleophilic substitution reaction.

  • Route 2: Another method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with a chlorinated thienopyridine under catalyzed conditions to yield the target compound.

Industrial Production Methods

  • Industrially, the process can be scaled up using continuous flow reactors to ensure precise control over reaction temperatures and the addition of reagents, increasing yield and purity.

  • Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and product formation is common.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative reactions can introduce hydroxyl groups or form sulfoxides and sulfones under controlled conditions using oxidants like m-CPBA or KMnO4.

  • Reduction: The compound can undergo reduction using agents like LiAlH4 or catalytic hydrogenation to potentially form the corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic substitution reactions may replace chlorine atoms with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

  • Oxidation: m-CPBA, KMnO4

  • Reduction: LiAlH4, Pd/C with H2

  • Substitution: Grignard reagents, Organolithium compounds

Major Products Formed

  • Oxidation: Hydroxylated derivatives, sulfoxides, sulfones

  • Reduction: Alcohols, amines

  • Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone finds diverse applications due to its unique structure:

  • Chemistry: Used as an intermediate in synthesizing other complex organic compounds and polymers.

  • Medicine: Investigated for its potential as a precursor in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

  • Industry: Used in developing advanced materials with specific properties such as corrosion resistance and thermal stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, involving various pathways:

  • Binding to Enzymes: Acts as an inhibitor for specific enzymes, altering metabolic pathways.

  • Receptor Modulation: May interact with receptors on cell membranes, affecting signaling pathways.

  • Protein Interactions: Can form complexes with proteins, potentially altering their function and stability.

Comparison with Similar Compounds

1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone stands out among similar compounds due to:

  • Uniqueness: The specific arrangement of chlorine atoms and the heterocyclic core provides unique reactivity and biological activity.

  • Enhanced Stability: The dichlorophenoxy group enhances the compound's chemical and thermal stability compared to its analogs.

Similar Compounds

  • 2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl derivatives

  • 2,4-dichlorophenoxyacetic acid derivatives

  • Other chlorinated thienopyridines

That’s a deep dive into the world of this compound. This compound certainly has a rich profile worth exploring. Anything else you want to uncover?

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2S/c16-10-1-2-12(11(17)6-10)21-8-15(20)19-4-3-13-9(7-19)5-14(18)22-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUBBWNYFATTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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